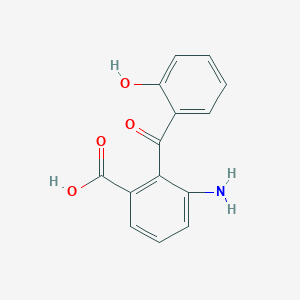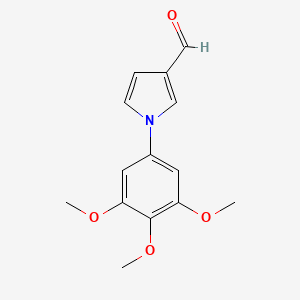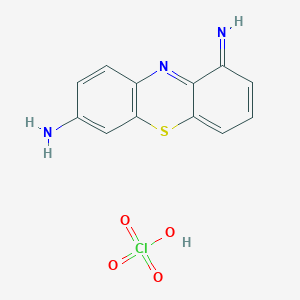
9-Iminophenothiazin-3-amine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Iminophenothiazin-3-amine;perchloric acid is a compound that combines the properties of 9-Iminophenothiazin-3-amine with perchloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Iminophenothiazin-3-amine typically involves the reaction of phenothiazine derivatives with amines under specific conditions. The reaction conditions often include the use of solvents such as glacial acetic acid and the application of heat to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
Industrial production of 9-Iminophenothiazin-3-amine;perchloric acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
9-Iminophenothiazin-3-amine;perchloric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with reduced nitrogen functionalities.
Scientific Research Applications
9-Iminophenothiazin-3-amine;perchloric acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Iminophenothiazin-3-amine;perchloric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: A parent compound with similar structural features.
Aminophenothiazine: A derivative with amine functionalities.
Phenothiazine derivatives: Various derivatives with different substituents.
Uniqueness
9-Iminophenothiazin-3-amine;perchloric acid is unique due to its specific combination of structural features and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable reagent and potential therapeutic agent. Further research and development are needed to fully explore its applications and mechanisms of action.
Properties
CAS No. |
89835-90-5 |
|---|---|
Molecular Formula |
C12H10ClN3O4S |
Molecular Weight |
327.74 g/mol |
IUPAC Name |
9-iminophenothiazin-3-amine;perchloric acid |
InChI |
InChI=1S/C12H9N3S.ClHO4/c13-7-4-5-9-11(6-7)16-10-3-1-2-8(14)12(10)15-9;2-1(3,4)5/h1-6,14H,13H2;(H,2,3,4,5) |
InChI Key |
NYLFMAXOOMSCKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)C2=NC3=C(C=C(C=C3)N)SC2=C1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


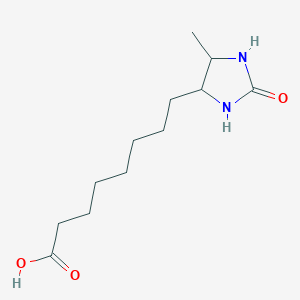
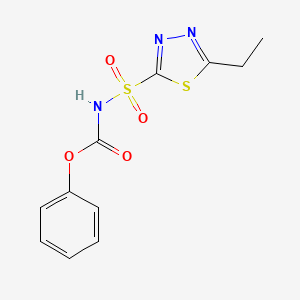
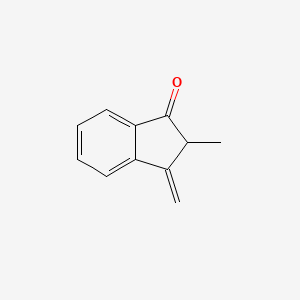

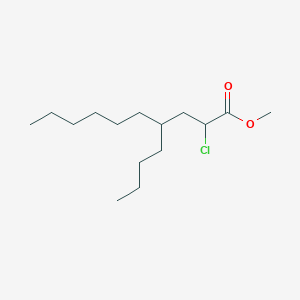

![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14393235.png)

![1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine](/img/structure/B14393252.png)

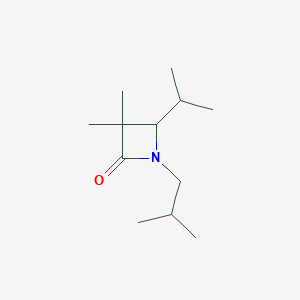
![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)
